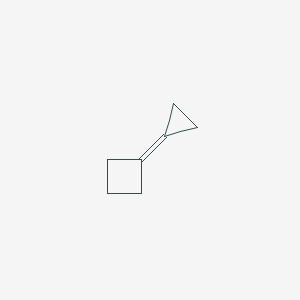

Cyclopropylidenecyclobutane

Beschreibung

Cyclopropylidenecyclobutane (CAS: 16764-72-0) is a bicyclic hydrocarbon featuring a fused cyclopropane and cyclobutane ring system. Its unique structure, characterized by significant ring strain and angular geometry, makes it a subject of interest in organic synthesis and materials science. The compound is commercially available through specialized chemical suppliers like Shanghai Mingtefei, which emphasizes rigorous quality control under ISO9001 certification . This compound’s reactivity is influenced by the interplay of strain in both rings, enabling selective transformations such as ring-opening or functionalization at strained positions.

Eigenschaften

CAS-Nummer |

16764-72-0 |

|---|---|

Molekularformel |

C7H10 |

Molekulargewicht |

94.15 g/mol |

IUPAC-Name |

cyclopropylidenecyclobutane |

InChI |

InChI=1S/C7H10/c1-2-6(3-1)7-4-5-7/h1-5H2 |

InChI-Schlüssel |

WXQGFVXZMCSTGG-UHFFFAOYSA-N |

SMILES |

C1CC(=C2CC2)C1 |

Kanonische SMILES |

C1CC(=C2CC2)C1 |

Synonyme |

cyclopropylidenecyclobutane |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclobutane Derivatives

Cyclobutane-containing compounds exhibit diverse reactivity and applications depending on substituents and ring fusion. Below is a comparative analysis of cyclopropylidenecyclobutane with structurally analogous compounds:

Functional and Biochemical Comparisons

- Applications in Drug Discovery: Cyclobutane derivatives like psiguadial B (a terpenoid natural product) leverage their strained rings for bioactivity .

- Material Science : Cyclobutane-based polymers often exploit thermal lability for stimuli-responsive behavior. This compound’s higher strain may enable unique degradation profiles compared to cyclobutane or bicyclohexane systems.

Stability and Commercial Viability

- This compound is less thermally stable than cyclobutanone or monocyclic cyclobutanes, limiting its storage and handling . However, suppliers like Shanghai Mingtefei offer it in stabilized formulations under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.